Dabigatran etexilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Non-valvular Atrial Fibrillation (NVAF)

Atrial fibrillation (AF) is an irregular heartbeat that increases the risk of stroke. Dabigatran has been extensively studied in clinical trials for preventing stroke in patients with NVAF. Large-scale trials, such as the RE-LY trial , have demonstrated dabigatran to be non-inferior to warfarin in preventing stroke and systemic embolism, while offering a potentially lower risk of major bleeding [1].

Dosage Optimization and Special Populations

Research is ongoing to optimize dabigatran dosage for specific patient populations. Studies have explored the efficacy and safety of different dabigatran doses, including a very low-dose of 75 mg twice daily, for patients with decreased renal function, elderly individuals, and those with a history of gastrointestinal bleeding [2].

Head-to-Head Comparisons with Other DOACs

With the introduction of other DOACs, scientific research is now comparing dabigatran's effectiveness and safety profile against these newer medications. These studies aim to identify the most suitable DOAC for various patient subgroups based on factors like stroke risk, bleeding risk, and potential drug interactions.

Ongoing Research Areas

The scientific investigation of dabigatran continues to explore its potential benefits and limitations. Some ongoing research areas include:

Long-Term Safety and Efficacy

Long-term studies are crucial to evaluate the safety and effectiveness of dabigatran over extended periods in real-world clinical settings.

Combination Therapy

Research is exploring the potential benefits and risks of combining dabigatran with other medications, such as antiplatelet drugs, for further stroke prevention.

Reversal Strategies

In case of uncontrolled bleeding events, research is ongoing to develop effective reversal agents for dabigatran, similar to the existing options for warfarin.

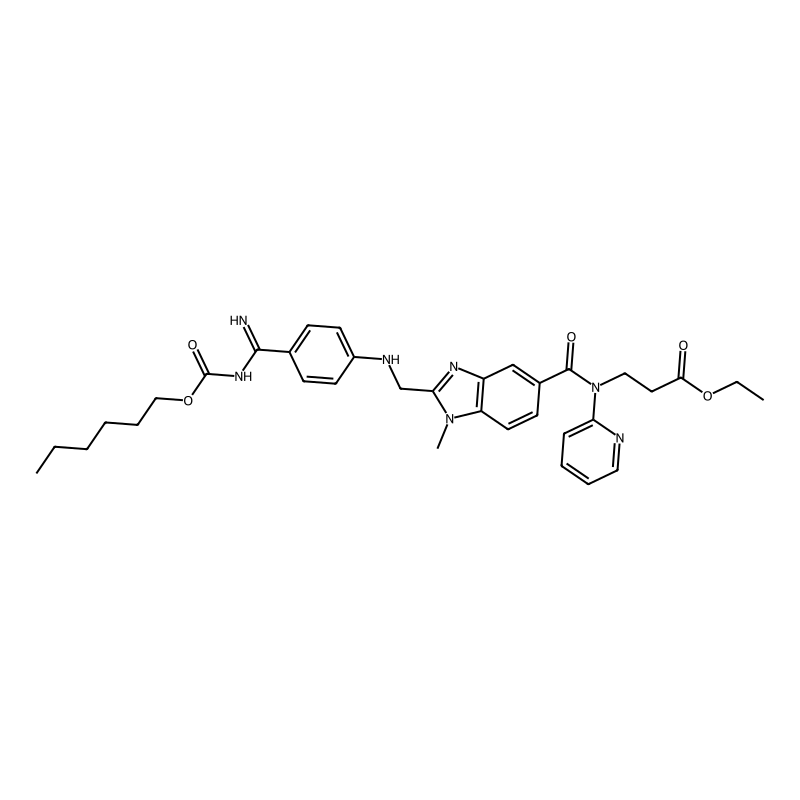

Dabigatran etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor. It is a double prodrug, meaning it is converted into its active form, dabigatran, through hydrolysis by carboxylesterases in the intestines and liver. The chemical formula for dabigatran etexilate is , with a molecular weight of approximately 627.73 g/mol . This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism .

Dabigatran acts as a direct thrombin inhibitor (DTI). It works by reversibly binding to the active site of thrombin, thereby preventing it from cleaving fibrinogen, a key protein involved in blood clot formation []. This inhibition disrupts the clotting cascade, ultimately reducing the risk of blood clot development.

Dabigatran carries a potential risk of bleeding, especially when taken in high doses or combined with other medications that also affect blood clotting []. Unlike warfarin, there is no specific antidote to reverse the anticoagulant effect of dabigatran in case of severe bleeding [].

Here are some additional safety points to consider:

The primary chemical reaction involving dabigatran etexilate is its hydrolysis to form dabigatran. This reaction is catalyzed by intestinal and hepatic carboxylesterases:

In addition to hydrolysis, dabigatran can undergo glucuronidation via uridine diphosphate-glucuronosyltransferases, resulting in various acyl glucuronides that exhibit anticoagulant activity but are less prevalent than the parent compound .

Dabigatran acts as a reversible competitive inhibitor of thrombin, thereby preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation. Its anticoagulant effects are monitored using specific coagulation tests such as the ecarin clotting time and activated partial thromboplastin time. Unlike warfarin, dabigatran does not require routine monitoring of international normalized ratio .

The synthesis of dabigatran etexilate has been explored through various methods. A notable approach involves using n-hexyl-4-nitrophenyl carbonate as a synthon, allowing for a more efficient synthesis pathway. The process typically includes several steps:

- Formation of the intermediate compounds.

- Coupling reactions to build the core structure.

- Final hydrolysis to yield dabigatran etexilate.

This method emphasizes efficiency and yield in producing the prodrug .

Dabigatran etexilate is primarily used in clinical settings for:

- Prevention of stroke in patients with non-valvular atrial fibrillation.

- Treatment and prevention of deep vein thrombosis and pulmonary embolism.

- Post-operative management in patients undergoing hip or knee replacement surgeries to reduce thromboembolic events .

Dabigatran etexilate exhibits significant interactions with various drugs, particularly those affecting P-glycoprotein transporters. Notable interactions include:

- P-glycoprotein inducers (e.g., rifampin) that can decrease dabigatran levels.

- P-glycoprotein inhibitors (e.g., dronedarone, ketoconazole) that may increase exposure to dabigatran, necessitating caution during coadministration .

Adverse reactions include bleeding complications and gastritis-like symptoms, emphasizing the need for careful patient monitoring .

Dabigatran etexilate can be compared with several other anticoagulants, highlighting its unique properties:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Rivaroxaban | Factor Xa inhibitor | Atrial fibrillation, DVT | Once-daily dosing |

| Apixaban | Factor Xa inhibitor | Atrial fibrillation, DVT | Lower bleeding risk compared to warfarin |

| Edoxaban | Factor Xa inhibitor | Atrial fibrillation, DVT | Requires dose adjustment based on renal function |

| Warfarin | Vitamin K antagonist | Various thromboembolic disorders | Requires INR monitoring |

Dabigatran's unique feature lies in its direct inhibition of thrombin rather than targeting factor Xa, providing a distinct mechanism that may offer advantages in certain clinical scenarios .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F2 [HSA:2147] [KO:K01313]

Absorption Distribution and Excretion

Dabigatran is primarily eliminated in the urine. Following oral administration of radiolabeled dabigatran, 7% of the radioactivity is recovered in urine and 86% is recovered in feces.

Dabigatran has a volume of distribution of 50-70L.

Following intravenous administration, renal clearance constitutes ~80% of total dabigatran clearance.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Biological Half Life

Use Classification

Dates

2: Dzeshka MS, Lip GY. Warfarin versus dabigatran etexilate: an assessment of efficacy and safety in patients with atrial fibrillation. Expert Opin Drug Saf. 2015 Jan;14(1):45-62. doi: 10.1517/14740338.2015.973847. Review. PubMed PMID: 25341529.

3: Greig SL, McKeage K. Dabigatran etexilate: a review of its use in the treatment of acute venous thromboembolism and prevention of venous thromboembolism recurrence. Drugs. 2014 Oct;74(15):1785-800. doi: 10.1007/s40265-014-0304-7. Review. PubMed PMID: 25270377.

4: Tabata E, Yasaka M, Wakugawa Y, Okada Y. Recombinant tissue-type plasminogen activator (rt-PA) therapy in an acute stroke patient taking dabigatran etexilate: a case report and literature review. Intern Med. 2014;53(14):1515-7. Review. PubMed PMID: 25030563.

5: Vora A. Dabigatran etexilate in atrial fibrillation. J Assoc Physicians India. 2013 Dec;61(12):900-2. Review. PubMed PMID: 24968547.

6: Douxfils J, Buckinx F, Mullier F, Minet V, Rabenda V, Reginster JY, Hainaut P, Bruyère O, Dogné JM. Dabigatran etexilate and risk of myocardial infarction, other cardiovascular events, major bleeding, and all-cause mortality: a systematic review and meta-analysis of randomized controlled trials. J Am Heart Assoc. 2014 Jun 6;3(3):e000515. doi: 10.1161/JAHA.113.000515. Review. PubMed PMID: 24906369; PubMed Central PMCID: PMC4309041.

7: Brown R, Lip GY, Gallego P. Dabigatran etexilate for venous thromboembolism: a safety evaluation. Expert Opin Drug Saf. 2014 May;13(5):639-47. doi: 10.1517/14740338.2014.895321. Review. PubMed PMID: 24598005.

8: Chin PK, Wright DF, Patterson DM, Doogue MP, Begg EJ. A proposal for dose-adjustment of dabigatran etexilate in atrial fibrillation guided by thrombin time. Br J Clin Pharmacol. 2014 Sep;78(3):599-609. doi: 10.1111/bcp.12364. Review. PubMed PMID: 24592851; PubMed Central PMCID: PMC4243910.

9: Hohnloser SH, Camm AJ. Safety and efficacy of dabigatran etexilate during catheter ablation of atrial fibrillation: a meta-analysis of the literature. Europace. 2013 Oct;15(10):1407-11. doi: 10.1093/europace/eut241. Review. PubMed PMID: 23954917.

10: Ellis CR, Kaiser DW. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients. Vasc Health Risk Manag. 2013;9:341-52. doi: 10.2147/VHRM.S28271. Review. PubMed PMID: 23874100; PubMed Central PMCID: PMC3711881.

11: Huber K, Connolly SJ, Kher A, Christory F, Dan GA, Hatala R, Kiss RG, Meier B, Merkely B, Pieske B, Potpara T, Stępińska J, Klun NV, Vinereanu D, Widimský P. Practical use of dabigatran etexilate for stroke prevention in atrial fibrillation. Int J Clin Pract. 2013 Jun;67(6):516-26. doi: 10.1111/ijcp.12147. Review. PubMed PMID: 23557519; PubMed Central PMCID: PMC3712459.

12: Croft PE, Cabral KP, Strout TD, Baumann MR, Gibbs MA, Delaney MC. Managing blunt trauma in patients receiving dabigatran etexilate: case study and review of the literature. J Emerg Nurs. 2013 May;39(3):302-8. doi: 10.1016/j.jen.2013.01.016. Review. PubMed PMID: 23541336.

13: Marshall S, Fearon P, Dawson J, Quinn TJ. Stop the clots, but at what cost? Pharmacoeconomics of dabigatran etexilate for the prevention of stroke in subjects with atrial fibrillation: a systematic literature review. Expert Rev Pharmacoecon Outcomes Res. 2013 Feb;13(1):29-42. doi: 10.1586/erp.12.79. Review. PubMed PMID: 23402443.

14: Sarah S. The pharmacology and therapeutic use of dabigatran etexilate. J Clin Pharmacol. 2013 Jan;53(1):1-13. doi: 10.1177/0091270011432169. Review. PubMed PMID: 23400738.

15: Graff J, Harder S. Anticoagulant therapy with the oral direct factor Xa inhibitors rivaroxaban, apixaban and edoxaban and the thrombin inhibitor dabigatran etexilate in patients with hepatic impairment. Clin Pharmacokinet. 2013 Apr;52(4):243-54. doi: 10.1007/s40262-013-0034-0. Review. PubMed PMID: 23389892.

16: Táborský M, Heinc P, Hrčková Y. [Dabigatran etexilate in clinical practice for prevention of thromboembolic events in patients with atrial fibrillation]. Vnitr Lek. 2012 Oct;58(10):769-77. Review. Czech. PubMed PMID: 23121065.

17: McKeage K. Dabigatran etexilate: a pharmacoeconomic review of its use in the prevention of stroke and systemic embolism in patients with atrial fibrillation. Pharmacoeconomics. 2012 Sep 1;30(9):841-55. doi: 10.2165/11209130-000000000-00000. Review. PubMed PMID: 22734683.

18: Burness CB, McKeage K. Dabigatran etexilate: a review of its use for the prevention of venous thromboembolism after total hip or knee replacement surgery. Drugs. 2012 May 7;72(7):963-86. doi: 10.2165/11209080-000000000-00000. Review. PubMed PMID: 22564134.

19: Cheng JW, Vu H. Dabigatran etexilate: an oral direct thrombin inhibitor for the management of thromboembolic disorders. Clin Ther. 2012 Apr;34(4):766-87. doi: 10.1016/j.clinthera.2012.02.022. Review. PubMed PMID: 22444784.

20: Huisman MV, Lip GY, Diener HC, Brueckmann M, van Ryn J, Clemens A. Dabigatran etexilate for stroke prevention in patients with atrial fibrillation: resolving uncertainties in routine practice. Thromb Haemost. 2012 May;107(5):838-47. doi: 10.1160/TH11-10-0718. Review. PubMed PMID: 22318514.